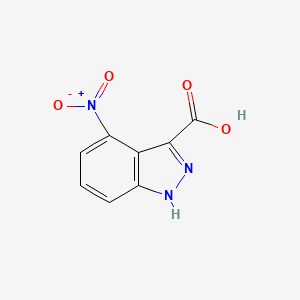

4-nitro-1H-indazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 4-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-indazole-3-carboxylic acid typically involves the nitration of 1H-indazole-3-carboxylic acid. One common method includes the reaction of 1H-indazole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in controlling the temperature and concentration of reactants, ensuring the safety and efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

Reduction: 4-amino-1H-indazole-3-carboxylic acid.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Applications De Recherche Scientifique

Antitumor Activity

4-Nitro-1H-indazole-3-carboxylic acid and its derivatives have demonstrated notable antitumor properties. For instance, studies show that certain indazole derivatives can significantly reduce the viability of human cancer cell lines, such as HT-29 and TK-10, at concentrations as low as 10 µg/mL. This effect is attributed to the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Properties

The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) range from 5 to 15 µg/mL depending on the bacterial strain tested. This suggests potential for further development as an antimicrobial agent.

Inhibition of Protein Interactions

This compound has been explored as a molecular probe for studying protein-protein interactions, particularly the eIF4E/eIF4G interaction involved in translation initiation. The compound serves as a lead for developing inhibitors that can elucidate the role of cap-dependent translation initiation in various pathophysiological states .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution Reactions : Utilizing iodoindazoles as starting materials.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional heating methods.

Recent advancements also include one-step synthesis techniques that utilize o-aminophenylacetic acid derivatives, which provide high yields and simplify the synthesis process .

Antitumor Efficacy

A comprehensive study evaluated the cytotoxic effects of various indazole derivatives, including this compound, revealing significant antitumor activity linked to kinase inhibition mechanisms.

Antimicrobial Activity

Research highlighted the efficacy of this compound against multiple bacterial strains, establishing its potential as a broad-spectrum antimicrobial agent.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-nitro-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

4-nitro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives such as:

1H-indazole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-amino-1H-indazole-3-carboxylic acid: Formed by the reduction of the nitro group, has different biological activities.

4-chloro-1H-indazole-3-carboxylic acid: Substituted with a chlorine atom instead of a nitro group, leading to different reactivity and applications.

Activité Biologique

4-Nitro-1H-indazole-3-carboxylic acid is a derivative of indazole known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an anticancer agent, its role in enzyme inhibition, and its ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H6N4O3, featuring a nitro group (-NO2) and a carboxylic acid group (-COOH) that contribute to its reactivity and biological properties. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with biological targets, influencing binding affinity and specificity.

The mechanisms through which this compound exerts its biological effects include:

- Bioreduction : The nitro group can be reduced to form reactive species that may induce oxidative stress or apoptosis in target cells.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression, such as Polo-like kinase (PLK) and other kinases .

- Cellular Interaction : The carboxylic acid moiety enhances the compound's ability to bind to target proteins through hydrogen bonding.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | |

| KMS-12 BM (Multiple Myeloma) | 1.40 | |

| HT29 (Colon Cancer) | 0.9 - 6.1 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various kinases:

These results indicate that this compound may have applications in treating diseases where these enzymes play critical roles.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest potential antimicrobial effects:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Results : Moderate activity observed; further investigation is required to establish efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of novel indazole derivatives, including this compound. The study reported enhanced antitumor activity when combined with other therapeutic agents, indicating potential for combination therapies in clinical settings .

Propriétés

IUPAC Name |

4-nitro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-6-4(9-10-7)2-1-3-5(6)11(14)15/h1-3H,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGNCWRLCOJHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.